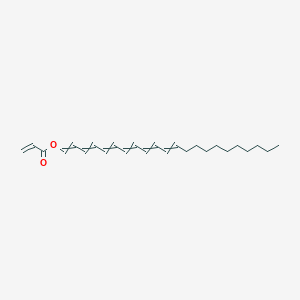![molecular formula C17H18N4O4S B12561279 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea is a Schiff base compound derived from thiourea and ortho-hydroxyacetophenone. Schiff bases are known for their versatility and have been widely studied for their coordination chemistry and biological activities .
準備方法
The synthesis of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea typically involves the condensation reaction between thiourea and ortho-hydroxyacetophenone. The reaction is carried out in methanol under stirring conditions . The reaction can be represented as follows:
Thiourea+Ortho-hydroxyacetophenone→this compound
化学反応の分析
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the azomethine group (C=N).
Common reagents used in these reactions include diorganotin chlorides for complex formation . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea involves its ability to form complexes with metal ions. The compound acts as a tridentate ligand, coordinating with metal ions through its azomethine nitrogen, hydroxyl oxygen, and thiourea sulfur atoms . This coordination can disrupt biological processes in microorganisms, leading to its antimicrobial and antifungal activities .
類似化合物との比較
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea can be compared with other Schiff base compounds derived from thiourea and different aldehydes or ketones. Similar compounds include:
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties.
特性
分子式 |
C17H18N4O4S |
|---|---|
分子量 |
374.4 g/mol |
IUPAC名 |
1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C17H18N4O4S/c1-24-13-7-3-5-11(15(13)22)9-18-20-17(26)21-19-10-12-6-4-8-14(25-2)16(12)23/h3-10,22-23H,1-2H3,(H2,20,21,26)/b18-9+,19-10+ |
InChIキー |
AYNLKEPREUDOJF-VNIJRHKQSA-N |
異性体SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=S)N/N=C/C2=C(C(=CC=C2)OC)O |
正規SMILES |
COC1=CC=CC(=C1O)C=NNC(=S)NN=CC2=C(C(=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


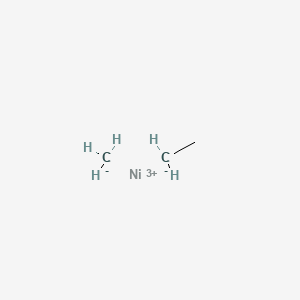
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
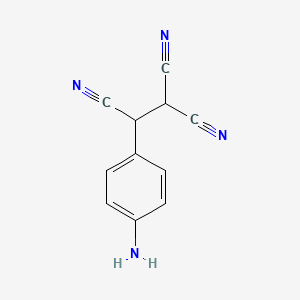
![1-[(3-{[(4-Ethenylphenyl)methyl]sulfanyl}propanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12561222.png)
![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)

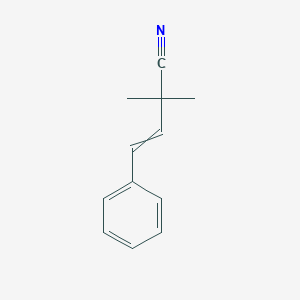
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5-[(acetyloxy)methyl]-5,6-dihydro-](/img/structure/B12561254.png)

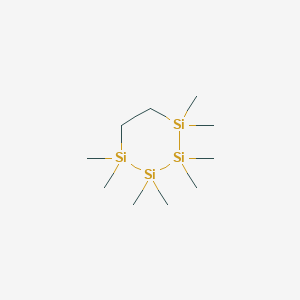
![7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline](/img/structure/B12561268.png)
![Acetamide, N-[4-(3-hydroxy-5-oxohexyl)phenyl]-](/img/structure/B12561277.png)

